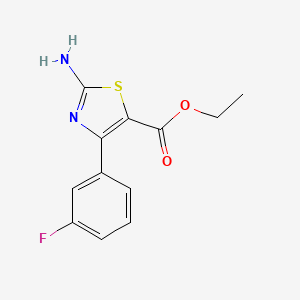

Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate

Description

Chemical Classification and Nomenclature

Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate belongs to the fundamental class of thiazole derivatives, specifically categorized as an aminothiazole carboxylate ester. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound's systematic name reflects its structural complexity: the ethyl ester of 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylic acid. The compound is alternatively designated as 5-thiazolecarboxylic acid, 2-amino-4-(3-fluorophenyl)-, ethyl ester, highlighting the carboxylate functionality at the 5-position of the thiazole ring. The Chemical Abstracts Service has assigned this compound the unique identifier 887267-78-9, which serves as its definitive registry number in chemical databases worldwide.

The molecular formula C₁₂H₁₁FN₂O₂S accurately describes the atomic composition, encompassing twelve carbon atoms, eleven hydrogen atoms, one fluorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. This heterocyclic compound exemplifies the broader family of thiazoles, which are characterized by their five-membered aromatic ring containing both sulfur and nitrogen atoms. The compound's classification extends to include fluorinated aromatic compounds due to the presence of the 3-fluorophenyl substituent, positioning it within the important category of organofluorine compounds that have revolutionized modern pharmaceutical chemistry.

Structural Features and Heterocyclic Chemistry

The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups that contribute to its unique chemical and biological properties. The thiazole ring system forms the central heterocyclic core, characterized by a five-membered aromatic ring containing sulfur at position 1 and nitrogen at position 3. This heterocyclic framework demonstrates significant aromaticity due to the delocalization of π-electrons across the ring system, with calculated π-electron density studies indicating that position 5 serves as the primary site for electrophilic substitution, while position 2 represents the preferred location for nucleophilic attack.

The 2-amino substituent on the thiazole ring introduces hydrogen bond donor capability and enhances the compound's potential for forming intermolecular interactions with biological targets. This amino group can exist in various tautomeric forms and can participate in diverse chemical reactions, including condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives. The 4-(3-fluorophenyl) substituent introduces significant electronic effects through the fluorine atom positioned at the meta position of the phenyl ring, which influences the electron density distribution throughout the aromatic system and can affect the compound's binding affinity to biological targets.

The ethyl ester functionality at the 5-position of the thiazole ring serves as both a reactive site for further chemical transformations and a lipophilicity-enhancing group that can influence the compound's pharmacokinetic properties. The ester group can undergo hydrolysis under appropriate conditions to yield the corresponding carboxylic acid, providing versatility in synthetic applications. The three-dimensional molecular geometry of the compound reveals a planar thiazole ring with the phenyl substituent potentially adopting various conformations relative to the heterocyclic core, depending on steric and electronic factors.

Physicochemical Properties

The physicochemical characteristics of this compound have been determined through both experimental measurements and computational predictions, providing comprehensive insights into the compound's behavior under various conditions. The molecular weight of 266.29 grams per mole places this compound in a favorable range for pharmaceutical applications, as it falls within the typical molecular weight constraints of drug-like molecules. The predicted density of 1.342 ± 0.06 grams per cubic centimeter indicates a relatively dense molecular structure, consistent with the presence of the heavy sulfur atom and the fluorine substituent.

The predicted boiling point of 449.7 ± 35.0 degrees Celsius reflects the compound's thermal stability and intermolecular interactions, with the relatively high boiling point indicating strong intermolecular forces arising from the aromatic π-π stacking interactions and potential hydrogen bonding capabilities of the amino group. The predicted acid dissociation constant (pKa) value of 2.12 ± 0.10 suggests that the compound exhibits weakly acidic properties, likely due to the electron-withdrawing effects of the thiazole ring and the fluorinated phenyl substituent, which stabilize the conjugate base formed upon proton dissociation.

Solubility characteristics play a crucial role in determining the compound's utility in various applications. While specific experimental solubility data for this compound were not found in the search results, related thiazole compounds typically demonstrate moderate solubility in organic solvents and limited aqueous solubility. The presence of the ethyl ester group enhances lipophilicity, while the amino group and the thiazole nitrogen can participate in hydrogen bonding with protic solvents. Storage recommendations specify maintenance at 2-8 degrees Celsius, indicating the compound's stability under refrigerated conditions and suggesting potential sensitivity to elevated temperatures.

Historical Development and Research Evolution

The development of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch, who first described the synthesis of thiazoles through the reaction of thioamides with α-haloketones in 1887. This foundational discovery, known as the Hantzsch thiazole synthesis, established the fundamental methodology for constructing thiazole rings and laid the groundwork for the extensive exploration of thiazole derivatives that would follow in subsequent decades. The recognition of thiazoles as important pharmacophores emerged gradually through the study of naturally occurring compounds such as thiamine (vitamin B₁), which contains a thiazole ring as an essential structural component.

The specific development of aminothiazole derivatives gained momentum during the twentieth century as researchers recognized their potential as pharmaceutical intermediates and bioactive compounds. The introduction of fluorinated substituents into thiazole chemistry represents a more recent advancement, driven by the understanding that fluorine atoms can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of organic molecules. The synthesis of this compound and related fluorinated thiazole derivatives reflects the evolution of medicinal chemistry toward more sophisticated molecular designs that incorporate strategic fluorine substitution patterns.

Recent research has demonstrated the versatility of fluorinated thiazole derivatives in various therapeutic applications, with studies showing their potential as enzyme inhibitors, anticancer agents, and antimicrobial compounds. The compound this compound has emerged as a valuable synthetic intermediate in the preparation of more complex bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapeutic agents. Modern synthetic methodologies have enabled more efficient preparation of such compounds, with contemporary approaches focusing on green chemistry principles and improved reaction conditions that minimize environmental impact while maximizing yield and purity.

Properties

IUPAC Name |

ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUDHEPVYUBFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650417 | |

| Record name | Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887267-78-9 | |

| Record name | Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Setup

The synthesis begins with a reaction mixture containing:

- Thiourea : Acts as the sulfur donor for thiazole ring formation.

- Ethyl acetate or ethanol : Used as solvents to dissolve reactants.

- Sodium carbonate : Functions as a base catalyst.

Reaction Conditions

The reaction proceeds under controlled temperature conditions:

- Step 1 : Prepare an ethyl acetate solution (10–35% concentration) using ethanol as the solvent.

- Step 2 : Add thiourea and sodium carbonate to the solution. The weight ratio of sodium carbonate to ethyl acetoacetate derivative is maintained between 0.01–0.1.

- Step 3 : Heat the mixture to 40–55°C and add ethyl acetoacetate derivative dropwise over 20–30 minutes.

- Step 4 : Increase the temperature to 60–70°C and maintain thermal insulation for 5–5.5 hours.

Post-Reaction Processing

After the reaction is complete:

- Distill most of the solvent under reduced pressure.

- Cool the mixture to room temperature.

- Filter out unreacted thiourea and other impurities.

- Adjust the pH of the filtrate to 9–10 using caustic soda solution.

- Stir the mixture for 0.5 hours and filter again.

- Dry the final product under vacuum conditions.

Optimization Parameters

Solvent Concentration

Optimal performance is achieved with ethyl acetate concentrations between 20% and 25%. Higher concentrations may lead to reduced yields due to solubility issues.

Catalyst Quantity

Sodium carbonate concentration is critical for reaction efficiency:

- Preferred amount: ~1.5 g per batch.

Temperature Control

Precise temperature control during addition and insulation phases ensures high yields:

- Dropping temperature: 43–45°C.

- Insulation temperature: 64–66°C.

Yield and Purity

The optimized method provides a yield exceeding 98% , with a melting point of approximately 172–173°C , indicating high purity levels.

Data Table: Reaction Parameters

| Parameter | Optimal Range | Notes |

|---|---|---|

| Solvent concentration | 20–25% | Ethanol-based system |

| Catalyst amount | ~1.5 g | Sodium carbonate |

| Dropping temperature | 43–45°C | Precise control required |

| Insulation temperature | 64–66°C | Maintained for ~5 hours |

| Reaction yield | >98% | High efficiency |

| Melting point | 172–173°C | Indicates purity |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring .

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit notable antimicrobial activity. Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate has shown effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents. In vitro studies have demonstrated its ability to inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiazole compounds are recognized for their potential in cancer therapy. This compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in tumor cells, thereby offering a pathway for novel anticancer drug development .

HIV Inhibition

The compound's structural characteristics allow it to interact with HIV reverse transcriptase, potentially inhibiting viral replication. The presence of the fluorophenyl group enhances its binding affinity to the enzyme's active site, making it a promising candidate for further development as an antiviral agent .

Research Applications

This compound is utilized in various research contexts:

- Drug Development : Its promising biological activities make it a focal point in the design of new drugs targeting bacterial infections and cancer.

- Pharmacological Studies : Researchers are exploring its mechanisms of action at the molecular level to better understand its therapeutic potential.

- Chemical Biology : The compound serves as a valuable tool in chemical biology for studying thiazole derivatives' interactions with biological systems.

Case Studies

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent on the thiazole ring significantly impacts electronic, steric, and solubility properties. Key comparisons include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluorophenyl group in the target compound provides moderate electron withdrawal compared to the stronger -CF₃ group in or the electron-donating -OCH₃ in . This balance may optimize both solubility and reactivity for pharmaceutical intermediates.

- Steric Effects : The 3-fluorophenyl group introduces less steric hindrance than bulkier substituents (e.g., naphthyl groups in ), facilitating synthetic accessibility.

Key Observations :

- Fluorinated derivatives like the target compound may require specialized reagents (e.g., 3-fluorobenzaldehyde) or protection-deprotection strategies to avoid side reactions.

- Yields for thiazole carboxylates generally range from 70–90%, depending on substituent complexity .

Crystallographic and Intermolecular Interaction Analysis

Crystal packing and hydrogen-bonding patterns are critical for understanding physicochemical behavior:

- Ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate: Forms R₂²(8) and R₆⁶(20) hydrogen-bonded rings, stabilized by N–H···N and N–H···O interactions .

Biological Activity

Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate (CAS Number: 64399-23-1) is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : CHFNOS

- Molecular Weight : 248.30 g/mol

- InChI Key : OZMXFXOHCUEEPD-UHFFFAOYSA-N

The compound features a thiazole ring with an amino group and a fluorophenyl substituent, which are critical for its biological activity.

Synthesis

Recent studies have highlighted eco-friendly synthesis methods for thiazole derivatives, including this compound. These methods often utilize recyclable catalysts and solvents to minimize environmental impact while achieving high yields .

Anticancer Properties

Research has demonstrated that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. In one study, compounds were tested against the HEPG2 liver carcinoma cell line using the MTT assay. The results indicated that certain derivatives could reduce cell viability significantly, with IC values being determined for each compound .

| Compound | IC (µM) | Cell Line |

|---|---|---|

| This compound | X | HEPG2 |

| Doxorubicin (control) | Y | HEPG2 |

Note: Specific IC values for this compound were not provided in the available literature.

Antiviral Activity

Thiazole derivatives have also been evaluated for their antiviral properties. A study focused on phenylthiazole compounds indicated that modifications in the phenyl ring significantly influenced antiviral activity against flaviviruses. While specific data on this compound were not detailed, similar compounds showed promising results in inhibiting viral replication at specific concentrations .

Antimicrobial Activity

In addition to anticancer and antiviral effects, thiazole derivatives have demonstrated antimicrobial properties. A recent study synthesized various thiazole analogs and tested them against bacterial and fungal strains. Compounds bearing specific substituents exhibited enhanced activity against pathogens such as Bacillus subtilis and Aspergillus niger .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activities of thiazole derivatives:

- Anticancer Activity : In vitro studies revealed significant cytotoxicity against liver carcinoma cells (HEPG2), with structure-activity relationship (SAR) analyses suggesting that specific substituents enhance efficacy .

- Antiviral Properties : Research on related thiazoles indicated that structural modifications could lead to compounds with potent antiviral effects against flaviviruses. The optimization of substituents was crucial in enhancing selectivity and stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate, and how can intermediates be monitored?

- Methodology : The Gewald reaction is commonly employed for thiazole synthesis, involving a three-component reaction of a ketone, elemental sulfur, and a cyanoacetate derivative. Key intermediates, such as the α-mercapto-β-ketoester, should be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3) or HPLC (C18 column, acetonitrile/water gradient) . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures removal of unreacted 3-fluorophenyl precursors .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology :

- Purity : Use HPLC (≥95% purity threshold, retention time ~8.2 min under reversed-phase conditions) or GC-MS (electron ionization, m/z 292 [M+] for molecular ion confirmation) .

- Structural Confirmation :

- FTIR : Confirm NH₂ (3350–3300 cm⁻¹), C=O (1690–1710 cm⁻¹), and C-F (1250–1150 cm⁻¹) stretches .

- NMR : ¹H NMR should show the ethyl ester triplet (δ 1.3–1.5 ppm) and aromatic protons from the 3-fluorophenyl group (δ 7.2–7.8 ppm). ¹³C NMR should resolve the thiazole C-5 carbonyl at ~160 ppm .

Advanced Research Questions

Q. What strategies address crystallization challenges for X-ray diffraction studies of this compound?

- Methodology : Slow evaporation from ethanol or methanol at 4°C yields suitable single crystals. For stubborn cases, use mixed solvents (e.g., DCM/hexane) to modulate solubility. Pre-saturation with inert gases (N₂) reduces oxidation risks. Crystallographic refinement should include riding H-atom models and anisotropic displacement parameters for non-H atoms .

Q. How do computational models predict the electronic effects of the 3-fluorophenyl group on the thiazole ring?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (FMOs). The electron-withdrawing 3-fluorophenyl group lowers the HOMO-LUMO gap (~4.5 eV), enhancing electrophilic reactivity at C-2 of the thiazole .

- Hammett Analysis : The σₚ value of the 3-fluorophenyl substituent (~0.34) correlates with increased ring polarization, validated by NBO charge distribution at C-5 (δ+ ~0.25) .

Q. How can contradictory spectral data (e.g., anomalous NMR shifts) be resolved?

- Methodology :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies tautomerism or rotational barriers. For example, NH₂ proton exchange broadening at 25°C resolves into distinct peaks at −40°C .

- Isotopic Labeling : Deuterated analogs (e.g., D₂O exchange) confirm exchangeable protons and eliminate solvent artifact interference .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.